4H-1,3-Oxazin-5(6H)-one, 2-(4-methylphenyl)-
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Overview
Description
4H-1,3-Oxazin-5(6H)-one, 2-(4-methylphenyl)-: is a heterocyclic compound that contains an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-5(6H)-one, 2-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a substituted aniline with a carbonyl compound, followed by cyclization in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Oxazin-5(6H)-one, 2-(4-methylphenyl)-: can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the oxazinone ring.
Substitution: Replacement of substituents on the aromatic ring or the oxazinone ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4H-1,3-Oxazin-5(6H)-one, 2-(4-methylphenyl)-:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of advanced materials.
Mechanism of Action
The mechanism of action of 4H-1,3-Oxazin-5(6H)-one, 2-(4-methylphenyl)- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4H-1,3-Oxazin-5(6H)-one, 2-phenyl-
- 4H-1,3-Oxazin-5(6H)-one, 2-(4-chlorophenyl)-
- 4H-1,3-Oxazin-5(6H)-one, 2-(4-methoxyphenyl)-
Uniqueness
4H-1,3-Oxazin-5(6H)-one, 2-(4-methylphenyl)-: is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
77580-69-9 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4H-1,3-oxazin-5-one |
InChI |
InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)11-12-6-10(13)7-14-11/h2-5H,6-7H2,1H3 |
InChI Key |
BUMIVVFUCLJKRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCC(=O)CO2 |
Origin of Product |
United States |
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